N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core with a 5-oxo group and a butyramide substituent at the 7-position. The compound’s synthesis likely involves strategies similar to those reported for related oxazepine derivatives, such as modified Pictet-Spengler reactions or hydrolysis of N-formyl precursors .
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-12(16)15-9-4-5-11-10(8-9)13(17)14-6-7-18-11/h4-5,8H,2-3,6-7H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPQPQHKVXIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide typically involves the cyclization of appropriate precursors. One common method is the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another approach involves multicomponent heterocyclization reactions, which allow for the efficient preparation of various compounds with oxazepine scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of one-pot synthesis and multicomponent reactions are likely employed to streamline the production process and enhance yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is part of a class of compounds known for their diverse biological activities. The oxazepin core structure is known to exhibit various pharmacological properties, making it a valuable scaffold in drug design.
Key Properties:
- Molecular Formula: C13H14N2O2
- Molecular Weight: 230.26 g/mol
- CAS Number: 922056-43-7
Anticancer Activity
Research has indicated that derivatives of oxazepin compounds can induce differentiation in acute myeloid leukemia cells. A study highlighted the structure-activity relationship of such compounds and their potential to promote cell differentiation and inhibit proliferation in cancer cell lines .
Neuropharmacology
The oxazepin derivatives have been explored for their neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
2.1.1. Benzo[b][1,4]dioxocine Derivatives Compound D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) shares a fused bicyclic structure but replaces the oxazepine oxygen with a dioxocine ring. D9 demonstrated potent antiproliferative activity (IC₅₀ = 0.79 µM against HepG2) and EGFR inhibition (IC₅₀ = 0.36 µM), highlighting the importance of the acrylamide side chain and ethoxyphenyl group for activity .
2.1.2. Thiazepine Analogues
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6a ) replaces the oxazepine oxygen with sulfur. Thiazepines are synthesized via similar Pictet-Spengler reactions but require acidic conditions for cyclization . The sulfur atom increases lipophilicity and may enhance membrane permeability, though biological data for 6a are unavailable.
Substituent Modifications
Amide Side Chains
- N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide () replaces butyramide with a benzamide group. The aromatic benzamide may improve π-π stacking interactions in target binding but could reduce solubility compared to the aliphatic butyramide .
2.2.2. 5-Oxo vs. 5-Substituted Derivatives
The 5-oxo group in the target compound may influence hydrogen-bonding interactions with biological targets. In contrast, 5-substituted derivatives (e.g., 5-phenyl in 6a ) prioritize steric and electronic effects, which could modulate activity in kinase or receptor binding .
Characterization
Key techniques include:
Data Tables
Table 1: Structural and Activity Comparison of Analogous Compounds
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- IUPAC Name : this compound
The structure of the compound features a tetrahydrobenzo[f][1,4]oxazepin core, which is notable for its diverse biological activities.
Research indicates that compounds similar to this compound may exert their biological effects through:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.
Anticancer Properties
A study focused on similar oxazepin derivatives demonstrated their ability to induce differentiation in acute myeloid leukemia (AML) cells. The findings suggested that these compounds could potentially serve as novel therapeutic agents for AML treatment by promoting differentiation rather than apoptosis .
Antimicrobial Activity
Research has shown that derivatives of the tetrahydrobenzo[f][1,4]oxazepin structure possess antimicrobial properties. These compounds were effective against various bacterial strains and fungi in vitro, indicating a broad spectrum of antimicrobial activity .
Neuroprotective Effects
There is emerging evidence that compounds with a similar scaffold may exhibit neuroprotective properties. They have been studied for their potential to protect neurons from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
